(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a brominated imidazopyridine core, a dichlorophenyl-substituted furan ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the bromination of imidazopyridine, followed by the introduction of the dichlorophenyl-substituted furan ring through a series of coupling reactions. The final step involves the addition of the cyano group under controlled conditions to ensure the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The bromine atom in the imidazopyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The brominated imidazopyridine core and the dichlorophenyl-substituted furan ring allow the compound to bind to particular proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE: A closely related compound with a similar structure but lacking the (E)-configuration.
1-(6-CHLORO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE: A compound where the bromine atom is replaced with chlorine, leading to different chemical properties.
Uniqueness
The uniqueness of (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE lies in its specific configuration and the presence of both bromine and cyano groups
Properties
Molecular Formula |
C19H9BrCl2N4O |
---|---|
Molecular Weight |
460.1 g/mol |
IUPAC Name |
(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H9BrCl2N4O/c20-12-7-16-19(24-9-12)26-18(25-16)11(8-23)5-13-2-4-17(27-13)10-1-3-14(21)15(22)6-10/h1-7,9H,(H,24,25,26)/b11-5+ |
InChI Key |
WAQKFVIQEJVSIF-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC4=C(N3)C=C(C=N4)Br)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C3=NC4=C(N3)C=C(C=N4)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.